molecular formula C20H20FN5 B6643072 N-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrimidin-2-amine

N-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrimidin-2-amine

Cat. No. B6643072
M. Wt: 349.4 g/mol
InChI Key: GQICYBLQDIRLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrimidin-2-amine, commonly known as FP-PA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyrimidine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

FP-PA acts as a selective serotonin receptor antagonist and a dopamine receptor agonist. It binds to the serotonin receptor and blocks its activity, which leads to an increase in dopamine release. This increase in dopamine release is responsible for the antidepressant and anxiolytic effects of FP-PA.
Biochemical and Physiological Effects:
FP-PA has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine, which is responsible for its antidepressant and anxiolytic effects. FP-PA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. The increase in BDNF levels is responsible for the neuroprotective effects of FP-PA.

Advantages and Limitations for Lab Experiments

One of the major advantages of FP-PA is its selectivity towards serotonin and dopamine receptors, which makes it an effective drug for the treatment of various disorders. FP-PA has also shown good bioavailability and pharmacokinetic properties. However, one of the major limitations of FP-PA is its low solubility in water, which makes it difficult to administer orally.

Future Directions

The potential applications of FP-PA in the treatment of various disorders have opened up several avenues for future research. Some of the future directions for research on FP-PA include:
1. Studying the efficacy of FP-PA in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease.
2. Developing new formulations of FP-PA with improved solubility and bioavailability.
3. Studying the long-term effects of FP-PA on the brain and the body.
4. Developing new analogs of FP-PA with improved pharmacological properties.
Conclusion:
In conclusion, FP-PA is a promising compound with potential applications in the treatment of various neurological disorders. The synthesis method has been optimized to obtain high yields and purity of the product. FP-PA acts as a selective serotonin receptor antagonist and a dopamine receptor agonist, which makes it an effective drug for the treatment of depression, anxiety, and schizophrenia. However, more research is needed to fully understand the mechanism of action and the long-term effects of FP-PA.

Synthesis Methods

The synthesis of FP-PA involves the reaction of 4-phenylpiperazine with 4-fluoroaniline in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloropyrimidine. The final product is obtained by purification through column chromatography. The synthesis method has been optimized to obtain high yields and purity of the product.

Scientific Research Applications

FP-PA has been extensively studied for its potential application in the treatment of various diseases. It has shown promising results in the treatment of depression, anxiety, and schizophrenia. FP-PA acts as a selective serotonin receptor antagonist and a dopamine receptor agonist, which makes it an effective drug for the treatment of these disorders.

properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5/c21-16-6-8-17(9-7-16)23-20-22-11-10-19(24-20)26-14-12-25(13-15-26)18-4-2-1-3-5-18/h1-11H,12-15H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQICYBLQDIRLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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